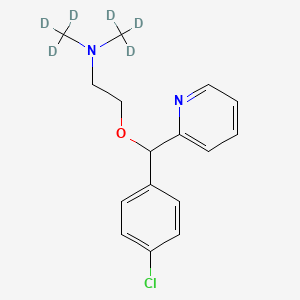

Carbinoxamine-d6 Maleate Salt

Description

The Role of Stable Isotope Labeling in Modern Pharmaceutical Research

Stable isotope labeling is a foundational technique in pharmaceutical research, providing a non-radioactive method to trace molecules within complex biological systems. musechem.commetsol.com By replacing specific atoms in a drug molecule with their heavier, stable isotopes (like replacing hydrogen with deuterium), scientists can create a compound that is chemically identical but physically distinguishable. clearsynth.com This distinction is paramount in analytical techniques, especially mass spectrometry. texilajournal.comsymeres.com

The use of stable isotope-labeled compounds, such as those containing deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), significantly enhances analytical precision. symeres.comadesisinc.com They are considered the gold standard for internal standards in quantitative analysis. clearsynth.comresearchgate.net An ideal internal standard co-elutes with the analyte of interest and exhibits similar behavior during sample preparation and ionization, which helps to correct for variations and matrix effects. texilajournal.comresearchgate.net This ensures more accurate and reliable measurement of drug concentrations in biological samples like blood or plasma, a critical aspect of pharmacokinetic and metabolic studies. clearsynth.comtexilajournal.comnih.gov

Overview of Carbinoxamine (B1668352): Pharmacological Profile and Research Context

Carbinoxamine is a first-generation antihistamine belonging to the ethanolamine (B43304) class. drugbank.comdrugs.com It is used for the symptomatic relief of various allergic conditions, including allergic rhinitis, allergic conjunctivitis, and urticaria. wikipedia.orggoodrx.commayoclinic.org

The primary mechanism of action for Carbinoxamine is as a competitive antagonist of the histamine (B1213489) H1 receptor. drugbank.compatsnap.compatsnap.com During an allergic response, histamine is released and binds to H1 receptors on various cells, triggering symptoms like itching, sneezing, and vasodilation. patsnap.compatsnap.comontosight.ai Carbinoxamine competes with histamine for these receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract. drugs.compatsnap.com By blocking histamine's access to these receptors, Carbinoxamine effectively mitigates the symptoms of an allergic reaction. drugbank.compatsnap.com As a first-generation antihistamine, it can cross the blood-brain barrier, which is associated with its sedative effects. patsnap.comontosight.ai In research, Carbinoxamine has shown a high affinity for the H1 receptor, with a reported Ki (inhibition constant) of 2.3 nM. caymanchem.comcaymanchem.comglpbio.com

Beyond its primary antihistaminic activity, research has identified that Carbinoxamine also acts as an L-type calcium channel inhibitor. caymanchem.comglpbio.com It has been shown to compete for binding at the benzothiazepine (B8601423) site on L-type calcium channels in rat cardiomyocytes with a Ki of 1.08 nM. caymanchem.comcaymanchem.comglpbio.com This ancillary action demonstrates that Carbinoxamine can influence biological pathways beyond histamine signaling, a characteristic that adds complexity to its pharmacological profile and is an area of ongoing research.

Carbinoxamine as a Histamine H1 Receptor Antagonist

Rationale for Deuteration: Enhancing Analytical Precision and Elucidating Metabolic Pathways for Carbinoxamine-d6 Maleate (B1232345) Salt

Carbinoxamine-d6 Maleate Salt is the deuterium-labeled analog of Carbinoxamine Maleate. veeprho.commedchemexpress.com The "d6" designation indicates that six hydrogen atoms in the molecule have been replaced with deuterium atoms, specifically on the two N-methyl groups. caymanchem.comveeprho.comlgcstandards.com

The primary rationale for this deuteration is to create a high-fidelity internal standard for use in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). caymanchem.comglpbio.comveeprho.com Because Carbinoxamine-d6 has a higher molecular weight than the non-labeled drug, it can be easily distinguished by a mass spectrometer. veeprho.com However, its chemical properties and chromatographic behavior are nearly identical to the parent compound. researchgate.net This allows it to serve as a perfect proxy during sample extraction, purification, and analysis, correcting for any procedural variations and ensuring highly accurate quantification of Carbinoxamine in biological matrices. clearsynth.comtexilajournal.com

Furthermore, stable isotope labeling is an invaluable tool for elucidating metabolic pathways. symeres.commetsol.comscielo.org.mx By administering the labeled compound, researchers can track its transformation within an organism. The deuterium atoms act as a "tag," allowing scientists to identify and quantify metabolites formed from the parent drug. adesisinc.comacs.org Carbinoxamine is known to be extensively metabolized by the liver, with inactive metabolites excreted in the urine. drugs.comnih.gov Using Carbinoxamine-d6 allows for precise tracking of these metabolic processes, providing critical insights into its absorption, distribution, metabolism, and excretion (ADME) profile without the use of radioactive isotopes. musechem.comnih.gov

Data Tables

Table 1: Physicochemical Properties of Carbinoxamine and its Deuterated Analog

| Property | Carbinoxamine Maleate | This compound |

| Chemical Formula | C₁₆H₁₉ClN₂O · C₄H₄O₄ | C₁₆D₆H₁₃ClN₂O · C₄H₄O₄ |

| Molecular Weight | 406.9 g/mol | 412.9 g/mol |

| Unlabeled CAS # | 3505-38-2 | 3505-38-2 |

| Labeled CAS # | N/A | 2747914-08-3 |

| Isotope | N/A | Deuterium |

| Source: caymanchem.comlgcstandards.com |

Table 2: Pharmacological Targets of Carbinoxamine

| Target | Action | Affinity (Ki) |

| Histamine H1 Receptor | Antagonist | 2.3 nM |

| L-Type Calcium Channel | Inhibitor | 1.08 nM |

| Source: caymanchem.comcaymanchem.comglpbio.com |

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-chlorophenyl)-pyridin-2-ylmethoxy]-N,N-bis(trideuteriomethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O/c1-19(2)11-12-20-16(15-5-3-4-10-18-15)13-6-8-14(17)9-7-13/h3-10,16H,11-12H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJFSXZCBGQGRNV-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isotopic Labeling Strategies and Synthetic Methodologies for Carbinoxamine D6 Maleate

Chemical Synthesis of Carbinoxamine-d6 Maleate (B1232345): Approaches and Challenges

The synthesis of Carbinoxamine-d6 Maleate is a multi-step process that involves the preparation of a carbinoxamine (B1668352) precursor followed by the introduction of the deuterated moiety.

Synthetic Routes for (±)-Carbinoxamine Precursors (e.g., using Lewis Pair Catalysis in Friedel-Crafts Hydroxyalkylation)

A common approach to synthesizing the carbinoxamine backbone involves a Friedel-Crafts hydroxyalkylation reaction. nih.govrsc.org This reaction creates the crucial C-C bond between the pyridine (B92270) ring and the chlorophenyl ring. nih.gov One effective method utilizes a Lewis acid, such as aluminum bromide (AlBr3), to activate an aldehyde, which then reacts with an aromatic or heteroaromatic compound. nih.govrsc.org

In the synthesis of carbinoxamine precursors, a Lewis acid can facilitate the reaction between a substituted pyridine derivative and a chlorophenyl aldehyde. nih.gov The use of a Lewis acid/base pair, for instance, can optimize the electrophilicity of the carbonyl group, leading to the desired mono-addition product and minimizing the formation of triarylmethane byproducts. nih.govrsc.org Researchers have successfully applied this protocol to synthesize (±)-carbinoxamine in a one-pot manner. nih.gov Other photocatalytic methods have also been explored for the α-C(sp3)–H 2-pyridylation of ethers to produce carbinoxamine. nih.govrsc.org

Challenges in this synthetic step include controlling the reaction to prevent the formation of undesired byproducts, such as diarylated compounds. researchgate.net The choice of Lewis acid and reaction conditions is critical to achieving high yields of the desired carbinol precursor. nih.govresearchgate.net

Specific Deuteration Techniques for the N,N-bis(trideuteriomethyl)ethanamine Moiety

The introduction of the six deuterium (B1214612) atoms onto the N,N-dimethylamino group is a key step in the synthesis of Carbinoxamine-d6. This is typically achieved by using a deuterated alkylating agent to introduce the two trideuteriomethyl (-CD3) groups.

A common strategy involves the use of deuterated methylating agents like deuteroiodomethane (CD3I) or deuterated tosylates (TsOCD3). semanticscholar.org The synthesis may start with a protected amine, which is then reacted with the deuterated methylating agent. For instance, a protected benzylamine (B48309) can be reacted with TsOCD3 in the presence of a strong base like sodium hydride or n-butyllithium. semanticscholar.org Following the introduction of the first deuterated methyl group, the process can be repeated to add the second one. Finally, deprotection steps yield the desired deuterated N,N-dimethylamine derivative. semanticscholar.org

Another approach involves the reduction of an appropriate amide with a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD4). google.com For example, a suitable amide precursor can be reduced with a mixture of LiAlH4 and LiAlD4 to achieve the desired level of deuteration. nih.gov The synthesis of deuterated N,N,N'-trimethylethylenediamine compounds has also been achieved through dechlorination aminolysis reactions involving deuterated 2-chloro-N,N-dimethylethylamine hydrochloride. google.com

Spectroscopic and Chromatographic Characterization of Carbinoxamine-d6 Maleate

After synthesis, rigorous analytical techniques are essential to confirm the identity, purity, and isotopic enrichment of Carbinoxamine-d6 Maleate.

Mass Spectrometry for Isotopic Purity and Molecular Weight Determination

Mass spectrometry (MS) is a primary tool for characterizing deuterated compounds. almacgroup.comresearchgate.net High-resolution mass spectrometry (HRMS) is particularly valuable as it can accurately determine the molecular weight of the labeled compound, confirming the incorporation of the six deuterium atoms. rsc.orgnih.gov The mass spectrum of Carbinoxamine-d6 will show a molecular ion peak that is 6 mass units higher than that of the unlabeled carbinoxamine.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for determining isotopic purity. almacgroup.comacs.org By separating the deuterated compound from any unlabeled or partially labeled species, the relative abundance of each can be quantified. almacgroup.comnih.gov This is crucial for ensuring the quality of the deuterated standard for its intended applications. acs.org Time-of-flight (TOF) mass spectrometry can provide high resolution to distinguish between different isotopologues. researchgate.netalmacgroup.com

Nuclear Magnetic Resonance Spectroscopy for Site-Specific Deuteration Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the exact location of the deuterium atoms within the molecule. nih.govoup.com While ¹H NMR is used to analyze the structure of the non-deuterated compound, it can also be used to confirm deuteration, as the signals corresponding to the deuterated positions will be absent or significantly reduced in intensity. studymind.co.uk

²H (Deuterium) NMR is a direct method to observe the deuterium nuclei. sigmaaldrich.comnih.gov The ²H NMR spectrum of Carbinoxamine-d6 would show a signal corresponding to the -N(CD3)2 groups, providing definitive evidence of site-specific labeling. sigmaaldrich.com Additionally, ¹³C NMR can be employed, where the carbon atoms attached to deuterium will show a characteristic splitting pattern and a shift in their resonance compared to carbons attached to protons. cdnsciencepub.com Two-dimensional NMR techniques, such as ¹H-¹³C correlation spectroscopy (HSQC), can further confirm the site of deuteration by showing the absence of correlation peaks for the deuterated methyl groups. cdnsciencepub.com

Advanced Bioanalytical Methodologies Utilizing Carbinoxamine D6 Maleate As an Internal Standard

Principles of Stable Isotope Labeled Internal Standards (SIL-IS) in Quantitative Analysis

Quantitative analysis using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is susceptible to variations that can impact accuracy. waters.comscioninstruments.com These can arise during sample preparation (extraction, evaporation), chromatography, and detection (ionization efficiency). scispace.comlgcstandards.com An internal standard is a compound added in a known quantity to samples, calibration standards, and quality controls to correct for these variations. lgcstandards.commusechem.com

The ideal internal standard co-elutes with the analyte and behaves identically during sample processing and ionization. waters.com Stable isotope-labeled internal standards (SIL-IS) are considered the "gold standard" for quantitative mass spectrometry because they fulfill these criteria almost perfectly. scispace.comacanthusresearch.com By replacing specific hydrogen atoms with their stable, non-radioactive isotope, deuterium (B1214612) (²H or D), Carbinoxamine-d6 is created. acanthusresearch.comclearsynth.com This substitution results in a compound that is chemically and physically almost identical to the unlabeled analyte (carbinoxamine) but has a higher molecular weight. lgcstandards.comacanthusresearch.com

This mass difference, typically three or more mass units for small molecules, allows the mass spectrometer to distinguish between the analyte and the SIL-IS. acanthusresearch.com Since the SIL-IS has the same physicochemical properties as the analyte, it experiences the same losses during extraction, the same chromatographic retention time, and, most importantly, the same degree of ion suppression or enhancement in the MS source. texilajournal.comnih.govannlabmed.org By calculating the ratio of the analyte's response to the SIL-IS's response, variations are normalized, leading to highly accurate and precise quantification. texilajournal.comannlabmed.org

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays

LC-MS/MS has become a primary technique for bioanalysis due to its high sensitivity and selectivity. waters.com The development of robust LC-MS/MS assays for carbinoxamine (B1668352) in biological fluids like plasma has been facilitated by the use of internal standards. researchgate.netresearchgate.net Carbinoxamine-d6 is specifically intended for this purpose. glpbio.com

Biological samples such as plasma are complex and require significant cleanup before analysis to remove interfering substances like proteins and salts. jddtonline.info Common sample preparation techniques for carbinoxamine and other small molecules include:

Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent, such as acetonitrile (B52724), is added to the plasma sample to denature and precipitate proteins. researchgate.netresearchgate.net The supernatant, containing the analyte and internal standard, is then collected for analysis.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. For carbinoxamine, LLE has been employed using solvents like ethyl acetate (B1210297) to extract the drug from the aqueous plasma matrix. thieme-connect.comscribd.com

Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup than PPT or LLE by using a solid sorbent to retain the analyte while interferences are washed away. b-cdn.net

The addition of the SIL-IS like Carbinoxamine-d6 at the very beginning of the sample preparation process ensures that any loss of the analyte during these steps is mirrored by a proportional loss of the IS, thus correcting for recovery variability. lgcstandards.comnih.gov

A significant challenge in LC-MS/MS is the "matrix effect," where co-eluting compounds from the biological matrix (e.g., phospholipids, salts) interfere with the ionization of the target analyte in the mass spectrometer's source. waters.comscioninstruments.com This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), causing inaccurate and imprecise results. waters.comannlabmed.org

Because a deuterated internal standard like Carbinoxamine-d6 is chemically identical to the analyte, it co-elutes precisely and is affected by matrix effects in the same way. scispace.comtexilajournal.com Therefore, the ratio of the analyte signal to the IS signal remains constant, effectively canceling out the impact of ion suppression or enhancement. clearsynth.comannlabmed.org This ability to compensate for matrix effects is a primary advantage of using SIL-IS and is crucial for developing reliable bioanalytical methods. waters.comtexilajournal.com While highly effective, it is noted that in some rare cases, particularly with slight chromatographic separation between the deuterated and non-deuterated compounds, differential matrix effects can still occur. myadlm.orgnih.gov

Method validation is essential to ensure an analytical method is suitable for its intended purpose. For carbinoxamine, LC-MS/MS methods have been validated according to regulatory guidelines, establishing key performance characteristics. researchgate.netthieme-connect.com

Linearity: The method must demonstrate a linear relationship between the concentration of the analyte and the instrument's response over a specific range. For carbinoxamine, linear ranges have been established from as low as 0.1 ng/mL to 5000 ng/mL in plasma. researchgate.netresearchgate.netmdpi.com

Accuracy and Precision: Accuracy measures how close the determined concentration is to the true value, while precision measures the reproducibility of the results. Validated methods for carbinoxamine show excellent accuracy and precision, typically with percent bias and relative standard deviation (%RSD) well within the accepted limit of <15%. researchgate.netx-mol.com

The following table summarizes validation parameters from a representative LC-MS/MS study for carbinoxamine in human plasma.

| Validation Parameter | Result |

| Linearity Range | 5–5000 ng/mL researchgate.net |

| Correlation Coefficient (r²) | > 0.99 mdpi.com |

| Lower Limit of Quantification (LLOQ) | 0.178 ng/mL researchgate.net |

| Accuracy (% Recovery) | 98.87% to 108.0% thieme-connect.com |

| Intra-day Precision (%RSD) | < 8.9% x-mol.com |

| Inter-day Precision (%RSD) | < 8.9% x-mol.com |

| Extraction Recovery | 74.00% to 86.4% x-mol.com |

This table is a composite of findings from multiple sources to illustrate typical validation results.

Validated LC-MS/MS methods using Carbinoxamine-d6 as an internal standard are applied to support preclinical research, such as pharmacokinetic (PK) studies. glpbio.comresearchgate.netresearchgate.net These studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a drug in animal models, such as beagles or rats. researchgate.netx-mol.com By accurately measuring carbinoxamine concentrations in plasma samples collected over time after administration, researchers can determine key PK parameters like clearance (Cl) and volume of distribution (Vc). x-mol.com This information is vital for understanding a drug's behavior in a biological system and for designing further studies. researchgate.net

Establishment of Linear Ranges, Accuracy, and Precision for Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Carbinoxamine Analysis

While LC-MS/MS is more common for modern bioanalysis of pharmaceuticals, Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique that has been used for the analysis of carbinoxamine. researchgate.netb-cdn.net In GC-MS, analytes are vaporized and separated in a gaseous mobile phase before detection by a mass spectrometer. go-jsb.nlnih.gov

For GC-MS analysis, the use of a stable isotope-labeled internal standard like Carbinoxamine-d6 is equally beneficial. glpbio.com It corrects for variability in injection volume and potential degradation or adsorption during the high-temperature GC process. nih.gov As with LC-MS/MS, the SIL-IS co-elutes with the analyte and provides a stable reference for quantification, which is a cornerstone of reliable steroid and drug analysis by GC-MS. nih.gov Several GC-based methods have been developed for carbinoxamine, and the use of d6-NDMA as an internal standard is common for nitrosamine (B1359907) analysis by GC-MS, highlighting the broad applicability of deuterated standards in this field. researchgate.netb-cdn.net

Enantioselective Chromatographic Separation and Quantification of Carbinoxamine Stereoisomers (with Carbinoxamine-d6 as Internal Standard)

The differential pharmacological and toxicological profiles of individual stereoisomers have necessitated the development of robust bioanalytical methods for their separate quantification. nih.gov For carbinoxamine, a chiral antihistamine, enantioselective analysis is crucial for accurately characterizing its pharmacokinetic behavior in biological systems. nih.govrsc.org The use of a stable isotope-labeled internal standard, such as Carbinoxamine-d6 Maleate (B1232345), is fundamental to achieving high accuracy and precision in quantification by mass spectrometry, as it effectively compensates for variations in sample processing and instrument response. b-cdn.net

Selection and Optimization of Chiral Stationary Phases for Enantiomer Resolution

The successful enantioselective separation of carbinoxamine is highly dependent on the choice of the chiral stationary phase (CSP) and the optimization of chromatographic conditions. nih.goveijppr.com Research has systematically investigated various CSPs, particularly polysaccharide-based columns, which have demonstrated excellent enantiorecognition capabilities for carbinoxamine and other antihistamines. rsc.orgeijppr.comresearchgate.net

Studies have shown that amylose (B160209) and cellulose-based CSPs are particularly effective. nih.govscribd.com For instance, Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralpak ID (amylose tris(3-chlorophenylcarbamate)) have been identified as providing the best enantioselectivity for a group of antihistamines, including carbinoxamine. rsc.orgresearchgate.net A baseline separation with a high resolution (Rs = 3.82) for carbinoxamine enantiomers was achieved on a Chiralpak ID column. rsc.orgresearchgate.net Similarly, a cellulose-based Chiralcel OD-RH column (cellulose tris-(3,5-dimethyl phenyl carbamate)) has been used to completely separate carbinoxamine enantiomers with a resolution of 1.54 under reversed-phase conditions. nih.gov

The optimization of the mobile phase is a critical factor influencing retention and resolution. nih.govnih.gov Key parameters that are evaluated include the type and proportion of organic modifiers (e.g., acetonitrile, ethanol, isopropanol), the concentration of buffer salts, the pH of the buffer solution, and the concentration of basic additives like ammonia (B1221849) or diethylamine (B46881) (DEA). rsc.orgnih.govnih.gov For example, the optimal mobile phase for achieving the 3.82 resolution on the Chiralpak ID column was an acetonitrile–water–ammonia solution (90:10:0.1, v/v/v). rsc.orgresearchgate.net For separations on an amylose tris(5-chloro-2-methylphenylcarbamate) column, a mobile phase of n-Hexane/isopropanol/ethanol/diethyl amine (850:75:75:0.1, v/v/v/v) was employed. researchgate.net The hydrogen bonding interactions between the amine group of the analyte and the carbamate (B1207046) group on the CSP are believed to be a key mechanism for chiral recognition. researchgate.net

Table 1: Comparison of Chiral Stationary Phases for Carbinoxamine Enantiomer Resolution

| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Resolution (Rs) | Source(s) |

|---|---|---|---|

| Chiralpak ID | Acetonitrile : Water : Ammonia (90:10:0.1, v/v/v) | 3.82 | rsc.org, researchgate.net |

| Chiralcel OD-RH | Optimized mobile phase (details not specified) | 1.54 | nih.gov |

| Amylose tris(5-chloro-2-methylphenylcarbamate) | n-Hexane : Isopropanol : Diethylamine (60:40:0.1, v/v) | Baseline Separation | researchgate.net |

| Chiralpak AGP (α1-acid glycoprotein) | Methanol and 10 mM ammonium (B1175870) acetate buffer | Successful Separation | researchgate.net |

| Chiralpak IA | Not specified | Good Enantioselectivity | rsc.org, researchgate.net |

Method Development for Enantioselective Quantification in Biological Samples

Developing a quantitative bioanalytical method requires integrating the optimized chiral separation with a sensitive detection system, typically tandem mass spectrometry (LC-MS/MS), and a robust sample preparation procedure. rsc.orgnih.govarabjchem.org The use of Carbinoxamine-d6 as an internal standard (IS) is pivotal in this process. Because the deuterated standard is chemically identical to the analyte but mass-shifted, it co-elutes and experiences similar extraction recovery and ionization effects, thereby correcting for potential analytical variability and ensuring accurate quantification. b-cdn.net

A typical method involves the extraction of carbinoxamine enantiomers and the Carbinoxamine-d6 IS from a biological matrix, most commonly plasma. rsc.orgresearchgate.net Sample preparation techniques such as liquid-liquid extraction (LLE) or simple protein precipitation with acetonitrile are frequently used to remove endogenous interferences. researchgate.netresearchgate.net

Following extraction, the sample is analyzed by LC-MS/MS. The chromatographic conditions are set according to the optimized parameters from the CSP selection phase. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. researchgate.net Specific precursor-to-product ion transitions are monitored for each enantiomer and for the deuterated internal standard. For carbinoxamine, a common transition is m/z 291.2 → 167.1. researchgate.net For Carbinoxamine-d6, the precursor ion would be shifted to m/z 297.2, while the product ion would likely remain the same or show a corresponding mass shift depending on which part of the molecule contains the deuterium labels.

Method validation is performed according to industry guidelines to establish linearity, accuracy, precision, recovery, and stability. rsc.orgresearchgate.net For instance, a validated method for carbinoxamine enantiomers in rat plasma demonstrated good linearity (r > 0.99) over a concentration range of 0.1–100 ng/mL. rsc.orgresearchgate.net The accuracy for both enantiomers ranged from 87.4% to 113.8%, with intra-day and inter-day precision values below 9.4%. rsc.orgresearchgate.net Such validated methods are deemed suitable for pharmacokinetic studies. rsc.org

Table 2: Exemplary LC-MS/MS Method Parameters for Enantioselective Quantification of Carbinoxamine in Plasma

| Parameter | Value / Condition | Source(s) |

|---|---|---|

| Internal Standard | Carbinoxamine-d6 Maleate | b-cdn.net |

| Sample Preparation | Liquid-Liquid Extraction or Protein Precipitation | researchgate.net, researchgate.net |

| LC Column | Chiralpak ID (or other suitable CSP) | rsc.org, researchgate.net |

| Mobile Phase | Acetonitrile : Water : Ammonia (90:10:0.1, v/v/v) | rsc.org, researchgate.net |

| Flow Rate | 0.8 - 1.0 mL/min | researchgate.net |

| Detection | Tandem Mass Spectrometry (MS/MS) | rsc.org, researchgate.net |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | researchgate.net |

| MRM Transition (Analyte) | Q1: 291.2 (Precursor) -> Q3: 167.1 (Product) | researchgate.net |

| MRM Transition (IS) | Q1: 297.2 (Precursor) -> Q3: 167.1 (or shifted) | Inferred |

| Linearity Range | 0.1 - 100 ng/mL | rsc.org, researchgate.net |

| Accuracy | 87.4% - 113.8% | rsc.org, researchgate.net |

| Precision (RSD%) | < 9.4% | rsc.org, researchgate.net |

Pharmacological Investigations of Carbinoxamine: Insights from Research Utilizing Deuterated Analogs Where Applicable

Molecular Pharmacology of Histamine (B1213489) H1 Receptor Antagonism

The primary therapeutic action of carbinoxamine (B1668352) is derived from its competitive antagonism of the histamine H1 receptor. drugbank.com By blocking this receptor, it mitigates the effects of histamine, a key mediator in allergic reactions. drugbank.com This action is central to its clinical use in treating various allergic conditions.

Receptor binding assays have been employed to quantify the affinity of carbinoxamine for the histamine H1 receptor. These studies reveal that carbinoxamine is a potent antagonist, demonstrating a high binding affinity. The inhibition constant (K_i) is a measure of this affinity, with lower values indicating stronger binding. For carbinoxamine, a K_i value of 2.3 nM for the histamine H1 receptor has been reported. This high affinity underscores its effectiveness as a competitive antagonist at this site. While carbinoxamine is selective for the H1 receptor, like many first-generation antihistamines, it also possesses antimuscarinic (anticholinergic) properties, although detailed binding affinity studies for muscarinic receptor subtypes are not as prominently documented in the available literature. drugbank.comresearchgate.netmedcraveonline.com

Table 1: Carbinoxamine Receptor Binding Affinity

| Receptor | Ligand | K_i Value (nM) |

|---|---|---|

| Histamine H1 | Carbinoxamine | 2.3 |

K_i (Inhibition Constant) is the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of the primary ligand or substrate.

The functional consequence of carbinoxamine's H1 receptor binding is the inhibition of histamine-induced cellular responses. While specific in vitro functional assays, such as Schild analysis on isolated guinea pig ileum, are standard for characterizing antihistaminic activity, detailed results from such studies for carbinoxamine are not extensively reported in the provided search results. science.gov However, its classification as a potent H1 antagonist is predicated on such functional evaluations. science.gov

Interestingly, in vitro functional assays have revealed other activities for carbinoxamine. A study using a cytopathic effect (CPE) reduction assay in Madin-Darby Canine Kidney (MDCK) cells found that carbinoxamine maleate (B1232345) exhibits potent antiviral activity against a broad spectrum of influenza viruses, including H7N9, H1N1, and H3N2 strains, with a half-maximal inhibitory concentration (IC50) as low as 3.56 μM against the A/Shanghai/4664T/2013(H7N9) strain. scite.ai This antiviral effect was suggested to occur by interfering with the endocytosis process of the virus. mdpi.com

Receptor Binding Affinity and Selectivity Studies (K_i values)

Exploration of Ancillary Pharmacological Targets: L-Type Calcium Channel Inhibition

Beyond its primary antihistaminic action, research has identified carbinoxamine as an inhibitor of L-type calcium channels. researchgate.net This ancillary pharmacological target contributes to its broader physiological effects, particularly on cardiovascular tissue.

Carbinoxamine's interaction with L-type calcium channels has been confirmed through binding assays. It competes with the L-type calcium channel blocker [3H]diltiazem for binding to the benzothiazepine (B8601423) site on rat cardiomyocytes, exhibiting a high affinity with a K_i value of 1.08 nM. While this demonstrates a direct interaction, specific in vitro electrophysiological studies, such as patch-clamp analyses detailing the precise modulation of calcium currents (I_Ca,L) by carbinoxamine, are not detailed in the available research. researchgate.neteurofinsdiscovery.comnih.gov Such studies would be necessary to fully characterize the functional blockade of the channel, including its voltage-dependency and kinetics.

The inhibition of L-type calcium channels by carbinoxamine implicates it in the regulation of cellular calcium homeostasis. science.gov These channels are a primary route for calcium influx into excitable cells, such as cardiac muscle cells, in response to membrane depolarization. science.gov By blocking these channels, carbinoxamine is expected to reduce intracellular calcium concentration ([Ca2+]i), thereby modulating calcium-dependent processes like muscle contraction. However, specific studies focusing on the cellular mechanisms of carbinoxamine's action on calcium homeostasis, for instance, by directly measuring its impact on intracellular calcium transients or store-operated calcium entry, are not described in the available literature.

In Vitro Electrophysiological Characterization of Channel Modulation

In Vitro Pharmacological Models: Cardiac Electrophysiology Studies on Isolated Tissues (e.g., guinea pig atria)

The effects of carbinoxamine on cardiac function, likely mediated by its L-type calcium channel blocking activity, have been investigated using in vitro isolated tissue models. Studies on isolated guinea pig atria have provided quantitative data on its cardiac electrophysiological effects.

Carbinoxamine demonstrates a negative inotropic (force of contraction) effect on isolated, electrically driven guinea pig left atria and a negative chronotropic (heart rate) effect on spontaneously beating isolated guinea pig right atria. researchgate.netresearchgate.net These findings are consistent with the actions of a calcium channel blocker, which reduces the calcium influx necessary for cardiac muscle contraction and pacemaker activity.

Table 2: In Vitro Cardiac Electrophysiology of Carbinoxamine in Guinea Pig Atria

| Tissue | Effect | Parameter | Value |

|---|---|---|---|

| Isolated Left Atria | Negative Inotropy | EC50 | 250 nM |

| Max. Decrease in Activity | 76% | ||

| Isolated Right Atria | Negative Chronotropy | EC50 | 250 and 480 nM |

EC50 (Half-maximal effective concentration) refers to the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Preclinical Pharmacokinetic and Metabolic Fate Studies of Carbinoxamine Utilizing Deuterated Analogs

Investigation of Deuterium (B1214612) Isotope Effects on Pharmacokinetics

Impact of Deuteration on Elimination Pathways and Half-Life in Preclinical Species

Table 1: General Pharmacokinetic Parameters of Carbinoxamine (B1668352) (Non-Deuterated)

| Parameter | Value | Species/Study Type |

|---|---|---|

| Absorption | Well absorbed from the GI tract. drugs.comnih.gov | Human |

| Time to Peak Plasma Concentration (Tmax) | 1.5 - 5 hours. mims.comnih.gov | Human |

| Peak Plasma Concentration (Cmax) | ~24 ng/mL (for an 8 mg dose). nih.gov | Human |

| Area Under Curve (AUC) | ~286 ng·hr/mL (for an 8 mg dose). nih.gov | Human |

| Elimination Half-Life (t½) | 10 - 20 hours. mims.comnih.gov | Human |

| Metabolism | Extensively metabolized by the liver. unboundmedicine.comdrugs.com | Human |

| Excretion | Excreted in the urine as inactive metabolites. unboundmedicine.comnih.gov | Human |

Hepatic Metabolism and Metabolite Identification Research

The liver is the primary site of metabolism for carbinoxamine. unboundmedicine.comdrugs.com Understanding its hepatic metabolism is critical, and deuterated analogs serve as invaluable tools in this research.

In Vitro Metabolic Stability Assays with Carbinoxamine-d6 Maleate (B1232345)

In vitro metabolic stability assays, typically using liver microsomes or hepatocytes, are standard preclinical tests to predict a drug's metabolic clearance in vivo. nih.gov For a deuterated compound like Carbinoxamine-d6, these assays would be used to determine if the deuterium substitution leads to a slower rate of metabolism compared to the non-deuterated version. This provides an early indication of the potential for an in vivo kinetic isotope effect. nih.gov While Carbinoxamine-d6 is used in metabolic research, specific data and results from such comparative in vitro stability assays are not detailed in the available scientific literature. veeprho.com

In Vivo Metabolite Profiling and Structural Elucidation Using Deuterated Tracers

Carbinoxamine is known to be extensively metabolized, with its metabolites being excreted in the urine. drugs.comnih.gov Using deuterated tracers like Carbinoxamine-d6 is a key strategy for metabolite profiling. acs.org In these studies, the drug is administered to an animal model, and biological samples (plasma, urine, feces) are analyzed, typically with high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). nih.gov The unique mass signature of the deuterium-labeled drug and its metabolites allows them to be easily distinguished from endogenous compounds, simplifying the process of identification and structural elucidation. nih.gov However, specific studies that have utilized Carbinoxamine-d6 for this purpose to publish a detailed metabolite map of carbinoxamine are not described in the reviewed literature.

Chiral Pharmacokinetic Investigations in Preclinical Animal Models

Carbinoxamine possesses a single chiral center, meaning it exists as two distinct enantiomers, (+)-carbinoxamine and (-)-carbinoxamine. researchgate.net It is common for enantiomers of a chiral drug to exhibit different pharmacokinetic and pharmacodynamic properties. koreascience.krresearchgate.net Therefore, studying the behavior of individual enantiomers is an important aspect of preclinical evaluation.

An enantioselective HPLC-MS/MS method was developed and validated to determine the pharmacokinetic profiles of carbinoxamine enantiomers in rats. researchgate.netrsc.org The study revealed that the absorption and elimination processes of the two enantiomers were not stereoselective. researchgate.netrsc.org Furthermore, no chiral inversion (the conversion of one enantiomer to the other) was observed in vivo. researchgate.netrsc.org The key pharmacokinetic parameters from this study in rats are detailed below.

Table 2: Pharmacokinetic Parameters of Carbinoxamine Enantiomers in Rats

| Parameter | (+)-Carbinoxamine | (-)-Carbinoxamine |

|---|---|---|

| AUC (0-t) (ng/mL*h) | 163.4 ± 45.7 | 158.5 ± 41.2 |

| AUC (0-∞) (ng/mL*h) | 170.8 ± 47.3 | 165.9 ± 42.6 |

| Cmax (ng/mL) | 31.8 ± 8.6 | 30.7 ± 7.9 |

| Tmax (h) | 1.5 ± 0.5 | 1.5 ± 0.5 |

| t1/2 (h) | 3.1 ± 0.6 | 3.2 ± 0.7 |

Data sourced from a study on the enantioselective pharmacokinetics of carbinoxamine in rats. researchgate.netrsc.org

Evaluation of Stereoselective Absorption and Elimination of Carbinoxamine Enantiomers

Preclinical research conducted on rat models has provided insights into the stereoselective nature of carbinoxamine's absorption and elimination. Stereoselectivity in pharmacokinetics occurs when the different enantiomers of a chiral drug are absorbed, distributed, metabolized, or excreted at different rates. dntb.gov.ua This can lead to variations in therapeutic effects and potential toxicity between enantiomers. nih.gov

In a notable study, an enantioselective HPLC-MS/MS method was developed and validated to determine the concentrations of (+)-carbinoxamine and (-)-carbinoxamine in rat plasma. rsc.org The pharmacokinetic parameters obtained from this study indicated that the absorption and elimination processes of the carbinoxamine enantiomers were not stereoselective in rats. rsc.orgresearchgate.net This suggests that both the (+) and (-) forms of the drug are absorbed and cleared from the body at similar rates in this animal model.

The study established good linearity for both enantiomers within a concentration range of 0.1–100 ng/mL. rsc.org The accuracy of the method ranged from 87.4% to 113.8%, with intra-day and inter-day precision below 9.4% for both enantiomers at three different quality control levels. rsc.org

Interactive Table: Pharmacokinetic Parameters of Carbinoxamine Enantiomers in Rats

| Parameter | (+)-Carbinoxamine | (-)-Carbinoxamine |

| Linearity Range | 0.1–100 ng/mL | 0.1–100 ng/mL |

| Accuracy | 87.4% to 113.8% | 87.4% to 113.8% |

| Intra-day Precision | < 9.4% | < 9.4% |

| Inter-day Precision | < 9.4% | < 9.4% |

| Stereoselectivity | Not Observed | Not Observed |

Assessment of Chiral Inversion Phenomena in Biological Systems

Chiral inversion is a process where one enantiomer of a chiral drug converts into its opposite enantiomer within a biological system. dntb.gov.ua This phenomenon can have significant implications for a drug's pharmacological activity and safety profile.

The same preclinical study that evaluated the stereoselective absorption and elimination of carbinoxamine also investigated the potential for chiral inversion. rsc.org The findings from this research demonstrated that chiral inversion of carbinoxamine enantiomers did not occur in the rat model. rsc.orgresearchgate.netresearchgate.net This indicates that (+)-carbinoxamine does not convert to (-)-carbinoxamine, and vice versa, within the biological system of the rats studied. The absence of chiral inversion simplifies the pharmacokinetic profile of the drug, as the distinct pharmacological actions of each enantiomer remain separate throughout their time in the body.

Strategic Applications in Pharmaceutical Research and Development

Enhanced Reliability and Traceability in Bioanalytical Method Validation for Drug Substances

The use of stable isotope-labeled internal standards is a cornerstone of robust bioanalytical method validation, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. medchemexpress.com Carbinoxamine-d6 maleate (B1232345) salt serves as an exemplary internal standard for the quantification of carbinoxamine (B1668352) in biological matrices. nih.govgeneesmiddeleninformatiebank.nl Its utility stems from the fact that it is chemically identical to the analyte of interest, carbinoxamine, but has a different mass due to the deuterium (B1214612) atoms. medchemexpress.com This mass difference allows for its distinct detection by the mass spectrometer, while its identical chemical behavior ensures that it experiences the same sample preparation and ionization effects as the unlabeled drug. medchemexpress.com

The co-elution of the deuterated standard with the analyte compensates for variability in sample extraction, matrix effects, and instrument response, leading to significantly improved accuracy and precision of the analytical method. patsnap.com A bioanalytical method for carbinoxamine quantification in human plasma using a suitable internal standard would be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, and recovery. researchgate.netresearchgate.net The use of Carbinoxamine-d6 ensures high-quality data, which is fundamental for reliable pharmacokinetic and toxicokinetic studies.

Below is a table summarizing typical validation parameters for an LC-MS/MS method for the quantification of an analyte like carbinoxamine in human plasma, illustrating the performance metrics that would be established using Carbinoxamine-d6 as an internal standard.

| Validation Parameter | Typical Acceptance Criteria | Example Finding |

| Linearity (r²) | ≥ 0.99 | > 0.995 mdpi.com |

| Accuracy | Within ±15% of nominal concentration (±20% for LLOQ) | 87.4% to 113.8% researchgate.net |

| Precision (CV%) | ≤ 15% (≤ 20% for LLOQ) | < 9.4% researchgate.net |

| Recovery (%) | Consistent, precise, and reproducible | >80% researchgate.net |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.1 - 2.5 ng/mL researchgate.netmdpi.com |

| Selectivity | No significant interfering peaks at the retention time of the analyte and IS | No interference observed researchgate.net |

| Stability | Within ±15% of initial concentration under various conditions | Stable under tested conditions nih.gov |

This table is a composite representation based on typical LC-MS/MS method validation data and findings from similar bioanalytical assays. researchgate.netresearchgate.netmdpi.comresearchgate.netresearchgate.netnih.gov

Facilitation of Quantitative Studies in Drug Discovery Pipelines

In the fast-paced environment of drug discovery, high-throughput screening and accurate quantification of drug candidates are essential. Carbinoxamine-d6 maleate salt facilitates these quantitative studies by enabling the development of rapid and reliable analytical methods. geneesmiddeleninformatiebank.nl Its use as an internal standard in LC-MS/MS assays allows for the precise measurement of carbinoxamine concentrations in various in vitro and in vivo models, which is crucial for lead optimization and candidate selection. glpbio.com

The ability to obtain high-quality quantitative data early in the discovery process helps researchers to make informed decisions about which compounds to advance. For instance, determining the metabolic stability of a drug candidate in liver microsomes or hepatocytes is a critical step. By using Carbinoxamine-d6 as an internal standard, the disappearance of the parent compound, carbinoxamine, can be accurately monitored over time, providing a clear indication of its metabolic fate. acs.org

Contributions to Preclinical Drug-Drug Interaction Assessment (using d6 as a reference)

Assessing the potential for drug-drug interactions (DDIs) is a critical component of preclinical safety evaluation. nih.gov Many DDIs occur due to the inhibition or induction of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs. nih.gov Carbinoxamine is known to be metabolized by the liver, and its drug interactions with CNS depressants, alcohol, and MAO inhibitors have been documented. nih.gov

In preclinical DDI studies, this compound can be used as a stable isotope-labeled internal standard to accurately quantify the concentration of carbinoxamine when it is co-incubated with a potential inhibitor or inducer of its metabolizing enzymes. researchgate.net The reliability of the analytical method, ensured by the use of a deuterated internal standard, is paramount for correctly interpreting the results of these assays. For example, in a CYP inhibition assay, a decrease in the metabolism of carbinoxamine in the presence of a new chemical entity would suggest that the new compound is an inhibitor of the responsible CYP isozyme. The precise quantification afforded by Carbinoxamine-d6 allows for the determination of the inhibitory potency (e.g., IC50 value), which is a key parameter in predicting the clinical relevance of the DDI. hmdb.ca

Role in Understanding Drug Disposition and Pharmacodynamic Relationships in Research Models

Understanding the relationship between a drug's concentration in the body over time (pharmacokinetics) and its pharmacological effect (pharmacodynamics) is fundamental to drug development. This compound plays a vital role in these studies by enabling the accurate characterization of carbinoxamine's pharmacokinetics. medchemexpress.comnih.gov The pharmacokinetic parameters of carbinoxamine, such as its absorption, distribution, metabolism, and excretion (ADME), are determined through the analysis of biological samples from preclinical models. nih.gov The use of Carbinoxamine-d6 as an internal standard ensures that the concentration-time profiles generated are accurate and reliable.

Carbinoxamine is a competitive histamine (B1213489) H1 receptor antagonist. caymanchem.com Its antihistaminic effects are directly related to its concentration at the receptor site. By establishing a precise pharmacokinetic profile for carbinoxamine using Carbinoxamine-d6, researchers can correlate drug exposure with pharmacodynamic endpoints, such as the inhibition of histamine-induced responses in animal models. nih.gov This understanding is crucial for predicting the therapeutic window and designing appropriate dosing regimens for clinical trials.

The following table presents key pharmacokinetic parameters for carbinoxamine in humans, which are determined through studies that rely on accurate bioanalytical methods, often employing a deuterated internal standard like Carbinoxamine-d6.

| Pharmacokinetic Parameter | Value | Reference |

| Time to Maximum Concentration (Tmax) | 1.5 - 5 hours | nih.gov |

| Peak Plasma Concentration (Cmax) | ~24 ng/mL | nih.gov |

| Area Under the Curve (AUC) | ~286 ng·hr/mL | nih.gov |

| Serum Half-life (t½) | 10 - 20 hours | nih.gov |

These parameters are for the non-deuterated form of carbinoxamine and are typically determined in studies where a reliable internal standard is crucial for accuracy. nih.gov

Future Research Trajectories and Broader Scientific Implications

Advancements in Deuterated Isotope Applications for Mechanistic Toxicology Studies

The use of deuterated compounds like Carbinoxamine-d6 Maleate (B1232345) Salt is poised to significantly advance mechanistic toxicology. The primary principle underpinning this application is the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic reactions. nih.gov This effect can be harnessed to investigate the role of specific metabolic pathways in toxicity.

By comparing the toxicological profiles of the parent compound (Carbinoxamine) and its deuterated version, researchers can elucidate whether metabolism at the site of deuteration is responsible for the formation of toxic metabolites. nih.gov For instance, if the deuterated compound exhibits a more favorable safety profile, it suggests that the N-demethylation pathway of Carbinoxamine (B1668352) contributes to its toxicity. This "metabolic shunting" can reduce the formation of undesirable metabolites, thereby enhancing safety. nih.gov

Furthermore, studies on deuterated histamine (B1213489) receptor ligands have revealed that deuteration can alter binding affinities. Research on the histamine H2 receptor showed that deuteration increased the binding affinity of histamine. nih.govmdpi.complos.org This phenomenon, known as the Ubbelohde effect, arises from altered hydrogen bonding strength upon deuteration and highlights that the impact of deuterium (B1214612) substitution can extend beyond metabolism to receptor-level interactions. nih.gov Future research could explore whether similar quantum effects occur with Carbinoxamine-d6 at the H1 receptor, providing deeper insights into the molecular basis of its efficacy and potential off-target effects.

Table 1: Effect of Deuteration on Histamine H2 Receptor Binding Affinity

| Compound | Condition | pIC50 (mean ± SEM) |

| Histamine | Control | 7.25 ± 0.11 |

| Histamine | D2O | 7.80 ± 0.16 |

| 2-Methylhistamine | Control | 8.38 ± 0.13 |

| 2-Methylhistamine | D2O | 6.85 ± 0.16 |

| 4-Methylhistamine | Control | 7.31 ± 0.28 |

| 4-Methylhistamine | D2O | 7.67 ± 0.13 |

| Source: Kržan M, et al. PLOS One. 2016. plos.org |

Development of Novel Analytical Platforms for Deuterated Compounds in Complex Biological Matrices

The quantification of drugs and their metabolites in complex biological matrices like plasma, urine, and tissues is a critical aspect of pharmaceutical research. jddtonline.inforesearchgate.net Deuterated compounds such as Carbinoxamine-d6 Maleate Salt play a pivotal role as internal standards in bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS). researchgate.netbioanalysis-zone.comacs.org The ideal internal standard co-elutes with the analyte and has a distinct mass, allowing for accurate and precise quantification by correcting for variations during sample preparation and analysis. bioanalysis-zone.com

The development of robust and sensitive analytical methods for Carbinoxamine has been a subject of research, with various HPLC and LC-MS/MS methods being established for its quantification in human plasma. researchgate.netgrafiati.com These methods are essential for pharmacokinetic studies and therapeutic drug monitoring.

However, the analysis of deuterated compounds in biological matrices is not without its challenges. These include potential matrix effects, where other components in the sample can interfere with the ionization of the analyte and the internal standard, and the need for highly sensitive detection methods for low-abundance metabolites. researchgate.netsci-hub.seresearchgate.net Future research will likely focus on developing novel analytical platforms to overcome these hurdles. This includes the exploration of advanced sample preparation techniques to minimize matrix effects and the use of high-resolution mass spectrometry to improve specificity and sensitivity. jddtonline.info Furthermore, innovative techniques like nanoscale secondary ion mass spectrometry (NanoSIMS) are being explored for the quantitative imaging of deuterated tracers in biological tissues at the subcellular level, offering unprecedented spatial resolution in metabolic studies. nih.gov

Table 2: Linearity of an HPLC-MS/MS Method for Carbinoxamine Enantiomers in Rat Plasma

| Enantiomer | Concentration Range (ng/mL) | Correlation Coefficient (r²) |

| (+)-Carbinoxamine | 0.1 - 100 | > 0.99 |

| (-)-Carbinoxamine | 0.1 - 100 | > 0.99 |

| Source: Zhang Y, et al. ResearchGate. 2015. researchgate.net |

Expanding the Scope of Deuterium Labeling in Drug Metabolism and Pharmacokinetics Research to Other Compound Classes

The insights gained from studying deuterated antihistamines like this compound can be extrapolated to a wide range of other drug classes. The principles of using deuterium labeling to modulate drug metabolism and pharmacokinetics (DMPK) are broadly applicable. nih.gov The "deuterium switch" strategy, where a hydrogen atom at a metabolic soft spot is replaced with deuterium, has been successfully applied to develop new chemical entities with improved properties. nih.gov

For example, the metabolism of the ethanolamine (B43304) antihistamine diphenhydramine (B27) has been studied using fungal models, which can mimic mammalian metabolism. nih.gov These studies identified N-demethylation and oxidation as key metabolic pathways. nih.gov By extension, investigating the metabolism of Carbinoxamine-d6 would provide a clearer picture of its metabolic fate, as the deuterated N,N-dimethyl group would slow down N-demethylation, potentially shifting the metabolism towards other pathways.

The successful application of deuteration is not limited to antihistamines. The FDA approval of deutetrabenazine, a deuterated version of a drug for movement disorders, has paved the way for broader acceptance and exploration of this strategy. nih.gov Future research will undoubtedly focus on applying deuterium labeling to other drug classes where metabolism-related issues such as short half-life, formation of toxic metabolites, or complex drug-drug interactions are a concern. This includes, but is not limited to, anticancer agents, antipsychotics, and antiviral drugs. nih.govnih.govassumption.edu The continued development of efficient and selective deuteration methods will further facilitate the expansion of this valuable tool in drug discovery. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.